Cas no 159351-69-6 (Everolimus)

Everolimus,It is suitable for the treatment of patients with advanced renal cell carcinoma after failure of treatment with sunitinib or sorafenib.
Everolimus structure
Everolimus structure
Everolimus
159351-69-6
C53H83NO14
958.2244
MFCD00929329
65514
329798983

Everolimus Properties

Names and Identifiers

    • Everolimus
    • 42-O-(2-Hydroxyethyl)-rapamycin
    • Certica
    • RAD-001
    • SDZRAD
    • Rapamycin, 42-O-(2-hydroxyethyl)-
    • Certican
    • CERTICAN(R)
    • Everolimus (RAD001)
    • Everolimus (RAD001, SDZ-RAD, Afinitor®, Certican®, and Zortress®)
    • Everolimus solution
    • &nbsp
    • Afinitor
    • RAD001
    • SDZ-RAD
    • Zortress
    • EVEROLIMUS(WITHOUT BHT)
    • 40-O-(2-Hydroxyethyl)rapamycin
    • 42-O-(2-Hydroxyethyl)rapamycin
    • CERTICAN®
    • 23,27-Epoxy-3H-pyrido[2,1-c][1,4]oxaazacyclohentriacontine,rapamycin deriv.
    • 42-O-(2-Hydroxy)ethylrapamycin
    • RAD
    • XIENCE V
    • EveroliMus API
    • Everolimus(RAD001)
    • Votubia
    • 40-O-(2-hydroxyethyl)-rapamycin
    • Afinitor Disperz
    • RAD 001
    • 9HW64Q8G6G
    • Everolimus, >=98%
    • RAD, SDZ
    • EVEROLIMUS [JAN]
    • EVEROLIMUS [ORANGE BOOK]
    • EX-A2057
    • GTPL5889
    • EVEROLIMUS [EP MONOGRAPH]
    • EVEROLIMUS [VANDF]
    • Tox21_112510
    • dihydroxy-[(1R)-2-[(1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxy-cyclohexyl]-1-methyl-ethyl]-dimethoxy-hexamethyl-[?]pentone
    • EVEROLIMUS [WHO-DD]
    • SCHEMBL4378
    • EVE - Everolimus
    • Q421052
    • AKOS015850977
    • Everolimus tablets
    • EVEROLIMUS [EMA EPAR]
    • 001, RAD
    • HSDB 8255
    • NSC733504
    • AS-16971
    • CHEMBL1908360
    • L04AA18
    • everolimusum
    • (1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-Dihydroxy-12-((1R)-2-((1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl)-1-methylethyl)-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo(30.3.1.0(sup 4,9))hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentaone
    • (3S,6R,7E,9R,10R,12R,14S,15E,17E,19E,21S,23S,26R,27R,34aS)-9,10,12,13,14,21,22,23,24,25,26,27,32,33,34,34a-Hexadecahydro-9,27-dihydroxy-3-((1R)-2-((1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl)-1-methylethyl)-10,21-dimethoxy-6,8,12,14,20,26-hexamethyl-23,27-epoxy-3H-pyrido(2,1-c)(1,4)oxaazacyclohentriacontine-1,5,11,28,29(4H,6H,31H)-pentone
    • CS-0064
    • BRD-K13514097-001-01-2
    • CHEBI:68478
    • (1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,35R)-1,18-dihydroxy-12-{(2R)-1-[(1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl]propan-2-yl}-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.0(4,9)]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone
    • NVP-RAD-001
    • Everolimus; RAD001; SDZ-RAD
    • EVEROLIMUS (EP MONOGRAPH)
    • 159351-69-6
    • (1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-Dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl]propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,2
    • RAD-666
    • DB01590
    • Everolimus [USAN:INN:BAN]
    • Everolimus (RAD-001, SDZ-RAD)
    • HY-10218
    • Everolimus [USAN]
    • Everolimus (~90% pure)
    • Q-101413
    • NCGC00167512-01
    • (1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-Dihydroxy-12-((1R)-2-((1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl)-1-methylethyl)-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo(30.3.1.04,9)hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentaone
    • (3S,6R,7E,9R,10R,12R,14S,15E,17E,19E,21S,23S,26R,27R,34aS)-9,27-dihydroxy-3-{(2R)-1-[(1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl]propan-2-yl}-10,21-dimethoxy-6,8,12,14,20,26-hexamethyl-9,10,12,13,14,21,22,23,24,25,26,27,32,33,34,34a-hexadecahydro-3H-23,27-epoxypyrido[2,1-c][1,4]oxazacyclohentriacontine-1,5,11,28,29(4H,6H,31H)-pentone
    • EVEROLIMUS [MART.]
    • CAS-159351-69-6
    • SDZ RAD
    • RAD 666
    • DTXSID0040599
    • (1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,35R)-1,18-dihydroxy-12-((2R)-1-((1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl)propan-2-yl)-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo(30.3.1.0(4,9))hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone
    • Everolimus (INN)
    • DTXCID8020599
    • L01XE10
    • UNII-9HW64Q8G6G
    • BDBM50088378
    • BRD-K13514097-001-05-3
    • Everolimus?
    • EVEROLIMUS [USP-RS]
    • (3S,6R,7E,9R,10R,12R,14S,15E,17E,19E,21S,23S,26R,27R,34aS)-9,27-dihydroxy-3-((2R)-1-((1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl)propan-2-yl)-10,21-dimethoxy-6,8,12,14,20,26-hexamethyl-9,10,12,13,14,21,22,23,24,25,26,27,32,33,34,34a-hexadecahydro-3H-23,27-epoxypyrido(2,1-c)(1,4)oxazacyclohentriacontine-1,5,11,28,29(4H,6H,31H)-pentone
    • EVEROLIMUS [INN]
    • RAD-001C
    • 42-O-(2-Hydroxy)ethyl rapamycin
    • EVEROLIMUS (MART.)
    • EVEROLIMUS (USP-RS)
    • AfinitorDisperz
    • Everolimus, analytical standard
    • EVEROLIMUS [MI]
    • +Expand
    • MFCD00929329
    • HKVAMNSJSFKALM-ADNAJIBWSA-N
    • 1S/C53H83NO14/c1-32-16-12-11-13-17-33(2)44(63-8)30-40-21-19-38(7)53(62,68-40)50(59)51(60)54-23-15-14-18-41(54)52(61)67-45(35(4)28-39-20-22-43(66-25-24-55)46(29-39)64-9)31-42(56)34(3)27-37(6)48(58)49(65-10)47(57)36(5)26-32/h11-13,16-17,27,32,34-36,38-41,43-46,48-49,55,58,62H,14-15,18-26,28-31H2,1-10H3/b13-11-,16-12-,33-17-,37-27-/t32-,34-,35-,36-,38-,39+,40+,41+,43-,44+,45+,46-,48-,49+,53-/m1/s1
    • O=C1C([C@]2([C@@H](CC[C@@]([H])(C[C@@H](C(=CC=CC=C[C@H](C[C@H](C([C@@H]([C@@H](C(=C[C@H](C(C[C@]([H])(OC([C@]3([H])CCCCN31)=O)[C@H](C)C[C@@H]1CC[C@H]([C@@H](C1)OC)OCCO)=O)C)C)O)OC)=O)C)C)C)OC)O2)C)O)=O |t:11,13,15,23|

Computed Properties

  • 957.581356g/mol
  • 0
  • 5.9
  • 3
  • 14
  • 9
  • 957.581356g/mol
  • 957.581356g/mol
  • 205Ų
  • 68
  • 1810
  • 0
  • 15
  • 0
  • 4
  • 0
  • 1
  • 958.2

Experimental Properties

  • Stable under recommended storage conditions.
  • 6.13510
  • 204.66000
  • 1.55
  • Soluble in dimethysulfoxide,ethanol and chloroform. Slightly soluble in water.
  • 998.7±75.0 °C(Predicted)
  • NA
  • 2℃
  • In vitro: DMSO solubility ≥ 54 mg/ml (56.35 mm) H2O < 0.1 mg/ml (insoluble) * "≥" means soluble, but saturation unknown solubility
  • 1.0 mg/mL in acetonitrile
  • No data available
  • Hygroscopic
  • 10.40±0.70(Predicted)
  • 1.18±0.1 g/cm3(Predicted)

Everolimus Security Information

Everolimus Customs Data

  • 29349990

Everolimus Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
A2B Chem LLC
AA80960-5mg
Everolimus
159351-69-6 ≥95%
5mg
$45.00 2024-04-20
abcr
AB348220-5 mg
Everolimus, 95%; .
159351-69-6 95%
5 mg
€130.40 2023-07-19
Advanced ChemBlocks
10532-5MG
Everolimus
159351-69-6 98%
5MG
$45 2023-09-15
Ambeed
A116645-5mg
(3S,6R,7E,9R,10R,12R,14S,15E,17E,19E,21S,23S,26R,27R,34aS)-9,27-dihydroxy-3-((R)-1-((1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl)propan-2-yl)-10,21-dimethoxy-6,8,12,14,20,26-hexamethyl-9,10,12,13,14,21,22,23,24,25,26,27,32,33,34,34a-hexadecahydro-3H-23,27-epoxypyrido[2,1-c][1]oxa[4]azacyclohentriacontine-1,5,11,28,29(4H,6H,31H)-pentaone
159351-69-6 98%
5mg
$17.0 2023-09-03
BioAustralis
BIA-E1384-1 mg
Everolimus
159351-69-6 >95%byHPLC
1mg
$100.00 2023-09-04
Chemenu
CM110347-100mg
Everolimus
159351-69-6 95+%
100mg
$275 2021-08-06
ChemScence
CS-0064-5mg
Everolimus
159351-69-6 99.74%
5mg
$50.0 2022-04-27
DC Chemicals
DC1501-100 mg
Everolimus
159351-69-6 99%
100mg
$300.0 2022-02-28
FUJIFILM
058-09141-5mg
Everolimus (mixture of isomers)
159351-69-6
5mg
JPY 13500 2023-09-15
LKT Labs
E8419-1 mg
Everolimus
159351-69-6 ≥98%
1mg
$55.40 2023-07-11

Everolimus Synthesis

Everolimus Suppliers

atkchemica
Gold Member
Audited Supplier Audited Supplier
(CAS:159351-69-6)Everolimus
CL0696
in Stock
1g/5g/10g/100g
95%+
Wednesday, 27 November 2024 17:18
discuss personally

Everolimus Related Literature

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:159351-69-6)Everolimus
sfd21530
99.9%
200kg
discuss personally
Amadis Chemical Company Limited
(CAS:159351-69-6)Everolimus
A854650
99%/99%/99%
250mg/1g/5g
155.0/452.0/1580.0